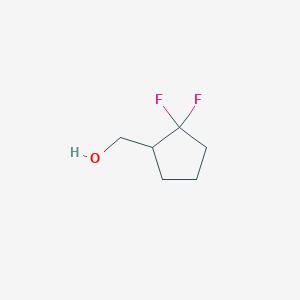

(2,2-Difluorocyclopentyl)methanol

Description

(2,2-Difluorocyclopentyl)methanol is a fluorinated cyclopentane derivative featuring a methanol group (-CH2OH) attached to a cyclopentane ring substituted with two fluorine atoms at the 2-position. Fluorinated compounds are critical in pharmaceutical and materials science due to their enhanced metabolic stability, bioavailability, and unique electronic properties .

Properties

IUPAC Name |

(2,2-difluorocyclopentyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-6(8)3-1-2-5(6)4-9/h5,9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAMLEDOUZLLGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554145-36-6 | |

| Record name | (2,2-difluorocyclopentyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclopentyl)methanol typically involves the difluoromethylation of cyclopentylmethanol. One common method includes the reaction of cyclopentylmethanol with a difluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclopentyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to yield cyclopentylmethanol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: (2,2-Difluorocyclopentyl)ketone

Reduction: Cyclopentylmethanol

Substitution: Various substituted cyclopentylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-Difluorocyclopentyl)methanol has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopentyl)methanol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and lipophilicity. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

(3,3-Difluorocyclopentyl)methanol

Molecular Formula: C6H10F2O Molecular Weight: 136.14 g/mol CAS No.: 883731-63-3 Purity: 95%

- Structural Differences : Fluorine atoms are at the 3,3 positions on the cyclopentane ring, compared to the 2,2 positions in the target compound.

- Implications: Electronic Effects: The 3,3 substitution places fluorines farther from the methanol group, reducing their electron-withdrawing influence on the hydroxyl proton. This likely results in lower acidity compared to the 2,2 isomer. Steric Effects: The spatial arrangement may reduce steric hindrance near the methanol group, enhancing reactivity in nucleophilic substitutions.

- Applications : Used as a fluorinated building block in drug discovery, particularly for optimizing pharmacokinetic properties .

(2,2-Difluorocyclobutyl)methanol

Molecular Formula : C5H8F2O (inferred)

Molecular Weight : ~134.12 g/mol (calculated)

- Structural Differences : Features a smaller cyclobutane ring with 2,2-difluoro substitution.

- Polarity: Reduced ring size may increase polarity, improving solubility in polar solvents like methanol or water .

- Applications : Likely explored in materials science for synthesizing strained fluorinated polymers or ligands.

Ethyl 2-(2,2-Difluorocyclopentyl)acetate

Molecular Formula: C9H14F2O2 Molecular Weight: 192.20 g/mol CAS No.: CID 58288284

- Structural Differences: An ester derivative with an acetoxy group (-OAc) instead of methanol.

- Implications: Reactivity: The ester group allows for hydrolysis to carboxylic acids or reduction to alcohols, offering synthetic versatility. Boiling Point: Higher molecular weight and ester functionality likely result in a higher boiling point compared to the methanol derivative.

- Applications : Intermediate in the synthesis of fluorinated agrochemicals or bioactive molecules .

(2-(1,1-Difluoroethyl)phenyl)methanol

Molecular Formula: C9H10F2O Molecular Weight: 172.18 g/mol CAS No.: 1465087-96-0

- Structural Differences: Aromatic benzene ring substituted with a difluoroethyl group and methanol.

- UV Absorption: Likely exhibits strong UV absorption due to the aromatic system, useful in analytical applications .

- Applications : Candidate for photodynamic therapy or as a fluorescent probe.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Purity | Key Features |

|---|---|---|---|---|---|

| (2,2-Difluorocyclopentyl)methanol | C6H10F2O | ~136.14 (inferred) | Not Available | N/A | 2,2-F substitution, high steric influence |

| (3,3-Difluorocyclopentyl)methanol | C6H10F2O | 136.14 | 883731-63-3 | 95% | 3,3-F substitution, lower acidity |

| (2,2-Difluorocyclobutyl)methanol | C5H8F2O | ~134.12 | N/A | N/A | Cyclobutane ring, high ring strain |

| Ethyl 2-(2,2-difluorocyclopentyl)acetate | C9H14F2O2 | 192.20 | 58288284 | N/A | Ester derivative, synthetic intermediate |

| (2-(1,1-Difluoroethyl)phenyl)methanol | C9H10F2O | 172.18 | 1465087-96-0 | N/A | Aromatic system, UV-active |

Biological Activity

(2,2-Difluorocyclopentyl)methanol is a fluorinated compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. The unique structural characteristics of this compound, particularly the presence of fluorine atoms, can significantly influence its biological interactions and pharmacological properties.

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFO

- Molecular Weight : 150.13 g/mol

- CAS Number : 1554145-36-6

The difluorocyclopentyl moiety introduces unique steric and electronic properties that may enhance the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that the compound may exhibit:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Antimicrobial Properties : Some investigations have highlighted its potential antimicrobial effects against various bacterial strains, indicating a promising avenue for further research in antibiotic development.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

-

Enzyme Inhibition :

- In vitro assays were conducted to assess the inhibitory effects on cytochrome P450 enzymes. The results indicated that this compound could inhibit CYP3A4 activity by approximately 30% at a concentration of 100 µM, which is relevant for predicting drug-drug interactions.

Toxicological Profile

The safety profile of this compound has been evaluated in preliminary toxicological studies. Key findings include:

- Acute Toxicity : In rodent models, no significant acute toxicity was observed at doses up to 200 mg/kg.

- Chronic Exposure : Long-term exposure studies are ongoing to assess potential carcinogenicity and reproductive toxicity.

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | CHFO |

| Molecular Weight | 150.13 g/mol |

| CAS Number | 1554145-36-6 |

| Antibacterial Activity | Effective against S. aureus and E. coli at >50 µg/mL |

| CYP3A4 Inhibition | ~30% inhibition at 100 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.